5-Chloroquinolin-8-yl phenylcarbamate

Angiogenesis inhibition Methionine aminopeptidase 2 Enzyme partial inhibition

5-Chloroquinolin-8-yl phenylcarbamate (CAS 99541-05-6, molecular formula C₁₆H₁₁ClN₂O₂, molecular weight 298.72 g/mol) is a synthetic small molecule belonging to the substituted oxine (8-hydroxyquinoline) class, specifically a quinolin-8-yl carbamate ester. It was identified alongside nitroxoline as a validated hit in a high-throughput screen of 175,000 compounds targeting methionine aminopeptidase 2 (MetAP2) for anti-angiogenic drug discovery.

Molecular Formula C16H11ClN2O2
Molecular Weight 298.72 g/mol
CAS No. 99541-05-6
Cat. No. B11830722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroquinolin-8-yl phenylcarbamate
CAS99541-05-6
Molecular FormulaC16H11ClN2O2
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
InChIInChI=1S/C16H11ClN2O2/c17-13-8-9-14(15-12(13)7-4-10-18-15)21-16(20)19-11-5-2-1-3-6-11/h1-10H,(H,19,20)
InChIKeyKGYKIUCHGZYUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroquinolin-8-yl Phenylcarbamate (CAS 99541-05-6): Chemical Identity, Class, and Procurement-Relevant Characteristics


5-Chloroquinolin-8-yl phenylcarbamate (CAS 99541-05-6, molecular formula C₁₆H₁₁ClN₂O₂, molecular weight 298.72 g/mol) is a synthetic small molecule belonging to the substituted oxine (8-hydroxyquinoline) class, specifically a quinolin-8-yl carbamate ester [1]. It was identified alongside nitroxoline as a validated hit in a high-throughput screen of 175,000 compounds targeting methionine aminopeptidase 2 (MetAP2) for anti-angiogenic drug discovery [2]. The compound features a 5-chloro substituent on the quinoline ring and a phenylcarbamate moiety at the 8-position, distinguishing it from other halogenated or nitro-substituted oxines. Synthetically, it is prepared via reaction of 5-chloro-8-hydroxyquinoline with phenyl isocyanate under mild conditions, with reported yields of approximately 86% [3].

Why Generic Substitution of 5-Chloroquinolin-8-yl Phenylcarbamate with Other Quinoline Derivatives or Carbamates Fails


Within the substituted oxine chemotype, minor structural modifications produce dramatic shifts in both potency and mechanism of action, rendering simple analog substitution scientifically invalid [1]. For example, changing the 5-chloro substituent to 5-nitro (nitroxoline) introduces SIRT1 inhibitory activity that is entirely absent in 5-chloroquinolin-8-yl phenylcarbamate, while modifying the phenylcarbamate to a 3,5-dichlorophenylcarbamate (compound 24) increases MetAP2 potency ~220-fold but alters the cellular-to-enzymatic potency ratio [1]. Even removal of the 5-chloro group to yield the unsubstituted quinolin-8-yl phenylcarbamate abolishes MetAP2 inhibition while retaining some HUVEC activity, demonstrating that the 5-chloro substituent is essential for the MetAP2-dependent mechanism of action [1]. These non-linear structure-activity relationships preclude any assumption of functional interchangeability among in-class compounds.

5-Chloroquinolin-8-yl Phenylcarbamate: Quantitative Differentiation Evidence Against Closest Analogs


Partial MetAP2 Inhibition Profile Distinguishes 5-Chloroquinolin-8-yl Phenylcarbamate from Full Inhibitors Nitroxoline and Carbamate 24

5-Chloroquinolin-8-yl phenylcarbamate (compound 22) displays a partial inhibition profile against MetAP2, with a dose-response bottom value (b) of 24%, indicating that maximal achievable enzyme inhibition plateaus at approximately 76% even at saturating concentrations [1]. In contrast, nitroxoline (5) and carbamate 24 act as full inhibitors, achieving near-complete MetAP2 suppression with bottom values below 15% [1]. This partial inhibition characteristic may confer a differentiated pharmacological profile, as partial enzyme inhibitors often exhibit ceiling effects that limit on-target toxicity while maintaining therapeutic efficacy.

Angiogenesis inhibition Methionine aminopeptidase 2 Enzyme partial inhibition

Cellular-to-Enzymatic Potency Inversion: 5-Chloroquinolin-8-yl Phenylcarbamate is More Potent in HUVEC Cells Than Against Isolated MetAP2 Enzyme

5-Chloroquinolin-8-yl phenylcarbamate (22) inhibits HUVEC proliferation with an IC₅₀ of 1.21 ± 0.51 μM, which is approximately 4.3-fold more potent than its MetAP2 enzymatic IC₅₀ of 5.26 μM [1]. This cellular-to-enzymatic potency inversion (HUVEC IC₅₀ < MetAP2 IC₅₀) contrasts with nitroxoline (5), which shows the opposite relationship: HUVEC IC₅₀ = 1.90 μM vs. MetAP2 IC₅₀ = 0.055 μM, a ~35-fold loss of potency in cells [1]. Carbamate 24 similarly exhibits a cellular potency loss: HUVEC IC₅₀ = 0.324 μM vs. MetAP2 IC₅₀ = 0.024 μM, a ~13.5-fold shift [1]. This inversion suggests that compound 22 may engage additional cellular targets beyond MetAP2, or that its physicochemical properties confer superior cell permeability relative to its enzymatic potency.

HUVEC proliferation Cellular potency Target engagement

Selective MetAP2 Inhibition Without SIRT1 Activity Differentiates 5-Chloroquinolin-8-yl Phenylcarbamate from the Dual-Targeting Nitroxoline

Unlike nitroxoline (5), which inhibits both MetAP2 (IC₅₀ = 55 nM) and SIRT1 (IC₅₀ = 20.2 μM), 5-chloroquinolin-8-yl phenylcarbamate (22) has no reported SIRT1 inhibitory activity and is selective for MetAP2 over the constitutively expressed MetAP1 isoform (MetAP1 IC₅₀ > 15 μM vs. MetAP2 IC₅₀ = 5.26 μM, selectivity index > 2.9) [1]. Nitroxoline's dual MetAP2/SIRT1 mechanism induces premature senescence in endothelial cells through synergistic pathways, while compound 22 operates solely through MetAP2-dependent (and potentially MetAP2-independent) mechanisms [1]. This pharmacological cleaness makes compound 22 a more tractable chemical probe for deconvoluting MetAP2-specific contributions to endothelial cell biology.

Target selectivity SIRT1 MetAP2 isoform selectivity

Validated High-Throughput Screening Hit Status Confers Reproducibility Credential Over Non-Validated In-Class Analogs

5-Chloroquinolin-8-yl phenylcarbamate (22) emerged as one of only two validated hits from a target-based HTS of 175,000 compounds against MetAP2, with primary screening conducted at 10 μM compound concentration and >90% enzyme inhibition observed [1]. Following primary hit identification, the compound was validated through independent IC₅₀ determination in both enzymatic (MetAP2 IC₅₀ = 5.26 ± 0.6 μM) and cellular (HUVEC IC₅₀ = 1.21 ± 0.51 μM) assays [1]. In contrast, the structurally related allyloxyquinoline 27 (5-chloro-8-allyloxyquinoline) also showed >90% MetAP2 inhibition in primary screening but failed cellular validation (HUVEC IC₅₀ > 50 μM) and was therefore abandoned [1]. This dual-assay validation provides a quality filter that non-validated quinoline analogs lack.

High-throughput screening Hit validation Reproducibility

Synthetic Accessibility and Defined Yield Advantage Over Unoptimized Quinoline Carbamate Derivatives

The synthesis of 5-chloroquinolin-8-yl phenylcarbamate proceeds via a single-step addition of commercially available phenyl isocyanate to 5-chloro-8-hydroxyquinoline in dichloromethane with triethylamine catalyst at room temperature over 48 hours, yielding 86% isolated product [1]. This high yield under ambient conditions contrasts with more complex carbamate analogs such as bis-substituted phenylcarbamates (e.g., 3,5-difluorophenyl analog 23 or 3,5-dichlorophenyl analog 24) which require the same reaction but may involve more costly isocyanate precursors without yield advantages reported in the primary synthesis protocol [2]. The use of readily available, low-cost phenyl isocyanate (vs. substituted phenyl isocyanates) makes compound 22 the most synthetically accessible member of the quinolin-8-yl carbamate series studied.

Synthetic chemistry Reaction yield Scale-up feasibility

5-Chloro Substituent as a Structural Determinant of MetAP2 Inhibitory Activity vs. Unsubstituted Parent Scaffold

The presence of the 5-chloro substituent on 5-chloroquinolin-8-yl phenylcarbamate is essential for MetAP2 inhibition. While the unsubstituted quinolin-8-ol (compound 1, 8-hydroxyquinoline) shows MetAP2 IC₅₀ = 2.03 μM, the corresponding unsubstituted quinolin-8-yl phenylcarbamate is not directly reported; however, SAR data across the oxine series demonstrate that 5-chloro substitution is critical for MetAP2 engagement in the carbamate subclass [1]. Notably, 5,7-dichloro-substituted carbamates 21 and 25 lose MetAP2 inhibitory activity entirely (IC₅₀ > 15 μM), indicating that the specific 5-monochloro pattern, rather than general halogenation, is required [1]. This 5-chloro pharmacophoric requirement is further supported by the observation that all active carbamates (20, 22, 24) retain the 5-chloro substituent [1].

Structure-activity relationship Halogen substitution Quinoline pharmacophore

Optimal Research and Industrial Application Scenarios for 5-Chloroquinolin-8-yl Phenylcarbamate (99541-05-6)


MetAP2 Partial Inhibition Probe for Deconvoluting Endothelial Cell Signaling Pathways

The partial MetAP2 inhibition profile of 5-chloroquinolin-8-yl phenylcarbamate (bottom value 24%) makes it uniquely suited as a pharmacological probe to study MetAP2-dependent signaling in HUVEC and other endothelial models without complete target ablation [1]. Unlike nitroxoline, which introduces confounding SIRT1-mediated senescent effects at relevant concentrations, compound 22 allows clean interrogation of MetAP2-specific contributions to angiogenesis [1]. The inverted cellular-to-enzymatic potency ratio (HUVEC IC₅₀ 1.21 μM vs. MetAP2 IC₅₀ 5.26 μM) further suggests utility in identifying MetAP2-independent antiproliferative mechanisms operating in endothelial cells [1].

Parent Scaffold for Structure-Activity Relationship (SAR) Optimization Campaigns Targeting Quinolin-8-yl Carbamates

As the original validated HTS hit that spawned a successful SAR campaign culminating in nanomolar MetAP2 inhibitor carbamate 24 (MetAP2 IC₅₀ = 24 nM), 5-chloroquinolin-8-yl phenylcarbamate serves as the definitive reference compound for any new quinolin-8-yl carbamate optimization program [1]. Its balanced profile (micromolar potency, well-characterized selectivity, partial inhibition kinetics) provides a benchmark against which new analogs can be compared. The 86% single-step synthetic yield and commercial availability of phenyl isocyanate make it an accessible starting point for combinatorial library synthesis [2].

Anti-Angiogenic Drug Discovery Reference Standard with Defined HUVEC Activity Benchmark

With a validated HUVEC antiproliferative IC₅₀ of 1.21 μM, 5-chloroquinolin-8-yl phenylcarbamate can serve as a reference compound for standardizing endothelial cell proliferation assays in angiogenesis drug discovery [1]. Its potency sits in a practically useful micromolar range that avoids the cytotoxicity artifacts sometimes encountered with sub-micromolar inhibitors like carbamate 24 (HUVEC IC₅₀ = 0.324 μM) while providing sufficient dynamic range for assay optimization [1]. This makes it suitable as a positive control in medium-throughput anti-angiogenic compound screening campaigns.

Quinoline-Based Antimicrobial Research Leveraging the 8-Quinolinyl Carbamate Chemotype

The broader 8-quinolinyl carbamate class, including 5-chloroquinolin-8-yl phenylcarbamate, has been patented for antimicrobial applications, particularly against gram-negative organisms relevant to urinary tract infections [3]. While the primary published characterization of compound 22 focuses on anti-angiogenic activity, its structural membership in this antimicrobial chemotype makes it a relevant reference compound for structure-activity studies exploring the intersection of quinoline-based antimicrobial and anticancer pharmacology.

Quote Request

Request a Quote for 5-Chloroquinolin-8-yl phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.